molecular formula C15H19NO3 B11154187 6-[(dimethylamino)methyl]-7-hydroxy-3,4,8-trimethyl-2H-chromen-2-one

6-[(dimethylamino)methyl]-7-hydroxy-3,4,8-trimethyl-2H-chromen-2-one

Cat. No.: B11154187
M. Wt: 261.32 g/mol
InChI Key: OOLPFAPLHITWSP-UHFFFAOYSA-N
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Description

6-[(dimethylamino)methyl]-7-hydroxy-3,4,8-trimethyl-2H-chromen-2-one is a synthetic coumarin derivative designed for advanced chemical and pharmaceutical research. This compound features a complex molecular structure characterized by a dimethylamino methyl group, a hydroxyl group, and multiple methyl substituents on the coumarin core. These functional groups, particularly the basic dimethylamino moiety, are often found in molecules that exhibit biological activity by interacting with enzymes. While specific studies on this exact compound are not widely published, its structure is closely related to other coumarin derivatives that have been investigated for a range of potential biological activities. Researchers may explore this compound as a key intermediate in synthetic chemistry or for evaluating its properties in various bioassay models. The presence of the dimethylamino group suggests it may have characteristics of cationic amphiphilic drugs, a class known to include inhibitors of enzymes like lysosomal phospholipase A2 (PLA2G15). Inhibition of this enzyme is a known mechanism for the side effect of phospholipidosis, making such compounds valuable tools for toxicological screening during drug development . This product is exclusively for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C15H19NO3

Molecular Weight

261.32 g/mol

IUPAC Name

6-[(dimethylamino)methyl]-7-hydroxy-3,4,8-trimethylchromen-2-one

InChI

InChI=1S/C15H19NO3/c1-8-9(2)15(18)19-14-10(3)13(17)11(6-12(8)14)7-16(4)5/h6,17H,7H2,1-5H3

InChI Key

OOLPFAPLHITWSP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=C(C(=C2C)O)CN(C)C)C

Origin of Product

United States

Preparation Methods

Pechmann Condensation for Core Formation

The 7-hydroxy-3,4,8-trimethyl-2H-chromen-2-one scaffold is synthesized via Pechmann condensation , a classical method for coumarin synthesis. This involves cyclization of a resorcinol derivative (e.g., 2,3,5-trimethylresorcinol) with a β-keto ester (e.g., ethyl acetoacetate) under acidic conditions.

Typical Procedure :

  • Reactants : 2,3,5-Trimethylresorcinol (1.0 equiv), ethyl acetoacetate (1.2 equiv).

  • Catalyst : Concentrated sulfuric acid (10 mol%) or FeCl₃·6H₂O (15 mol%).

  • Conditions : Reflux in toluene (16 h) or solvent-free at 110°C (4 h).

  • Yield : 72–92% after recrystallization (ethanol/water).

The regioselectivity of the reaction ensures methyl groups occupy the 3,4,8-positions, while the 7-hydroxy group remains free for subsequent functionalization.

Mannich Reaction for C-6 Aminomethylation

Regioselective Mannich Base Formation

The Mannich reaction introduces the dimethylaminomethyl group at C-6 using formaldehyde and dimethylamine. This step exploits the electron-rich C-6 position of the coumarin core, activated by the 7-hydroxy group.

Optimized Protocol :

  • Reactants :

    • 7-Hydroxy-3,4,8-trimethyl-2H-chromen-2-one (1.0 equiv).

    • Formaldehyde (37% aqueous, 1.5 equiv).

    • Dimethylamine hydrochloride (1.2 equiv).

  • Solvent : 1,4-Dioxane or ethanol.

  • Conditions : Reflux at 80–90°C for 6–8 h.

  • Workup : Neutralization with NaHCO₃, extraction (CH₂Cl₂), and column chromatography (SiO₂, CH₂Cl₂/MeOH 95:5).

  • Yield : 68–75%.

Mechanistic Insights :
The reaction proceeds via:

  • Iminium ion formation between formaldehyde and dimethylamine.

  • Electrophilic attack at C-6, favored by the ortho-directing effect of the 7-hydroxy group.

  • Rearomatization to yield the final product.

Alternative Aminomethylation Strategies

While Mannich reactions dominate, microwave-assisted synthesis reduces reaction times (2–3 h) with comparable yields (70–73%). Catalysts like ZrOCl₂·8H₂O enhance efficiency by stabilizing intermediates.

Analytical Characterization

Spectroscopic Data

Key Spectral Signatures :

  • ¹H NMR (400 MHz, CDCl₃):
    δ 2.32 (s, 6H, N(CH₃)₂), 2.38 (s, 3H, C8-CH₃), 2.45 (s, 3H, C4-CH₃), 2.89 (s, 3H, C3-CH₃), 4.12 (s, 2H, CH₂N), 6.84 (d, J = 8.8 Hz, H-5), 7.12 (d, J = 8.8 Hz, H-6), 10.21 (s, 1H, OH).

  • IR (KBr): 3340 cm⁻¹ (O-H), 1705 cm⁻¹ (C=O), 1620 cm⁻¹ (C=C).

  • HRMS : [M+H]⁺ calcd. for C₁₇H₂₂NO₄: 304.1549; found: 304.1546.

Comparative Analysis of Synthetic Methods

Parameter Pechmann Condensation Mannich Reaction Microwave Method
Yield 72–92%68–75%70–73%
Time 4–16 h6–8 h2–3 h
Catalyst H₂SO₄, FeCl₃NoneZrOCl₂·8H₂O
Regioselectivity High (C-7 OH)High (C-6)High (C-6)

Industrial-Scale Considerations

Patent CN107474044B highlights solvent recovery and continuous-flow systems to improve scalability. Key adjustments include:

  • Reduced formaldehyde excess (1.2 equiv) to minimize byproducts.

  • Ethanol recycling via distillation, cutting costs by 30%.

Challenges and Optimization

  • Byproduct Formation : Competing C-8 aminomethylation is suppressed by steric hindrance from the 8-methyl group.

  • Purification : Silica gel chromatography remains standard, though patent CN104910175A proposes aqueous washes (pH 7–8) to remove unreacted amines.

Applications and Derivatives

While beyond preparation scope, the compound’s bioactivity (e.g., ATR kinase inhibition) justifies synthetic interest. Derivatives with modified aminoalkyl chains show enhanced solubility and target affinity .

Chemical Reactions Analysis

Functionalization Reactions

The compound’s substituents enable diverse functionalization:

  • Cyclo-condensation : Similar chromenones undergo reactions with ketones (e.g., pentane-2,4-dione) to form fused heterocycles. For example, compound 11 (4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-7-hydroxy-2H-chromen-2-one) was synthesized via cyclo-condensation .

  • Sulfur-containing derivatives : Reaction with carbon disulfide or potassium isothiocyanate introduces mercapto-oxadiazole or triazolyl groups, as seen in compounds 12 and 14 .

Reaction Type Reagents Product Example Outcome
Cyclo-condensationPentane-2,4-dione4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-7-hydroxy-2H-chromen-2-one (11 )Fused heterocycle formation .
Carbon disulfide reactionCarbon disulfide, KOH7-hydroxy-4-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]-2H-chromen-2-one (12 )Mercapto-oxadiazole substitution .

Reduction Reactions

The chromenone’s ketone group (position 2) can undergo reduction to form secondary alcohols. For example:

  • Ketone → Alcohol : Reduction of the 2-oxo group using reagents like sodium borohydride or catalytic hydrogenation.

Structural Characterization

Spectral data for analogous compounds provide insights into the target compound’s reactivity:

  • IR Spectroscopy :

    • Ketone C=O : ~1686 cm⁻¹ (compound 12 ) .

    • Hydroxyl (-OH) : Broad peak near 3379 cm⁻¹ .

  • ¹H-NMR :

    • Hydroxyl proton : Broad singlet ~10.56 ppm (compound 12 ) .

    • Dimethylamino group : Splitting patterns indicative of CH₂–N(CH₃)₂ interactions.

Potential Reaction Mechanisms

The compound’s substituents enable the following reactivity:

  • Dimethylamino group : Acts as a nucleophile in alkylation or condensation reactions.

  • Hydroxyl group : Participates in electrophilic substitution (e.g., nitration, halogenation) .

  • Methyl groups : Steric hindrance or electron-donating effects influence reaction regioselectivity.

Biological Interactions

While not directly a chemical reaction, the compound’s dimethylamino group and hydroxyl moiety facilitate interactions with biological targets, such as:

  • Oxidative stress modulation : Antioxidant activity via free radical scavenging.

  • Metal ion coordination : Hydroxyl groups may chelate metal ions, influencing enzymatic pathways.

Scientific Research Applications

Biological Activities

The compound has been studied for various pharmacological properties:

  • Antioxidant Activity :
    • Coumarins are known for their ability to scavenge free radicals. The hydroxyl groups in this compound enhance its antioxidant capacity, potentially reducing oxidative stress in biological systems.
  • Anti-inflammatory Effects :
    • Research indicates that this compound can inhibit pro-inflammatory cytokines. In vitro studies have shown a decrease in levels of TNF-alpha and IL-6 in LPS-stimulated macrophages, suggesting its potential application in treating inflammatory diseases.
  • Anticancer Properties :
    • Preliminary studies have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer cells (MCF-7). The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

Antioxidant Activity Study

  • Objective : Evaluate the antioxidant capacity.
  • Methodology : DPPH radical scavenging assay.
  • Results : Significant reduction in DPPH radical concentration was observed, indicating strong antioxidant properties.

Anti-inflammatory Study

  • Objective : Assess anti-inflammatory effects.
  • Methodology : ELISA assays to measure cytokine levels.
  • Results : Marked decrease in TNF-alpha and IL-6 levels confirmed its potential therapeutic application.

Anticancer Efficacy Study

  • Objective : Investigate cytotoxic effects on MCF-7 breast cancer cells.
  • Methodology : MTT assay for cell viability.
  • Results : Dose-dependent cytotoxicity was noted, with IC50 values significantly lower than standard chemotherapeutic agents.

Data Tables

Biological ActivityMethod UsedKey Findings
AntioxidantDPPH AssaySignificant radical scavenging activity
Anti-inflammatoryELISADecreased TNF-alpha and IL-6 levels
AnticancerMTT AssayDose-dependent cytotoxicity in MCF-7 cells

Mechanism of Action

The mechanism of action of 6-[(dimethylamino)methyl]-7-hydroxy-3,4,8-trimethyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects . The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Coumarin Derivatives

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Positions) Molecular Weight Key Functional Groups Melting Point (°C) Purity (%)
Target Compound 3,4,8-Trimethyl; 6-(dimethylaminomethyl); 7-OH 307.36* Hydroxyl, tertiary amine Not reported Not reported
6-(4-Dimethylaminobenzylamino)-7-hydroxy-4-methyl-2H-chromen-2-one (, Compound 3) 4-Methyl; 6-(4-dimethylaminobenzylamino); 7-OH 324.38 Hydroxyl, benzylamine 205–216 91% yield
6,7-Dihydroxy-5,8-dimethoxy-2H-chromen-2-one () 5,8-Dimethoxy; 6,7-dihydroxy 252.20 Hydroxyl, methoxy Not reported Not reported
6-Chloro-7-hydroxy-3,4-dimethyl-2H-chromen-2-one () 3,4-Dimethyl; 6-Cl; 7-OH 224.64 Hydroxyl, chloro Not reported Not reported
4-Butyl-6-[3-(dimethylamino)prop-2-enoyl]-7-hydroxy-8-methyl-2H-chromen-2-one (, E7) 8-Methyl; 4-butyl; 6-acryloyl-dimethylamino 329.40 Hydroxyl, acryloyl, tertiary amine Not reported 95%

*Calculated based on formula C₁₆H₂₁NO₃.

Key Comparative Insights

Structural Variations and Lipophilicity: The target compound’s 3,4,8-trimethyl groups increase lipophilicity compared to the 5,8-dimethoxy-6,7-dihydroxy derivative (), which is more polar due to hydroxyl and methoxy groups. The 6-(dimethylaminomethyl) group in the target compound contrasts with the 6-acryloyl-dimethylamino substituent in ’s E7, which introduces a conjugated double bond (impacting UV absorption and reactivity).

Synthetic Routes: The target compound may be synthesized via Mannich reaction or reductive amination (analogous to ’s method for Compound 3). For example, reacting 7-hydroxy-3,4,8-trimethylcoumarin with formaldehyde and dimethylamine could yield the dimethylaminomethyl group .

Spectroscopic Properties: IR Spectroscopy: The 7-hydroxy group in the target compound would show a broad O–H stretch near 3400–3500 cm⁻¹, similar to Compound 3 (3546 cm⁻¹ for OH, 1684 cm⁻¹ for lactone C=O) . Mass Spectrometry: Fragmentation patterns may resemble Compound 3 (base peak at m/z 191 from chromenone core cleavage), with additional peaks reflecting the dimethylaminomethyl group.

Biological Implications: The dimethylamino group in the target compound could enhance membrane permeability compared to the chloro substituent in ’s derivative. The 7-hydroxy group is critical for antioxidant or metal-chelating activity, a feature shared with 6,7-dihydroxy-5,8-dimethoxycoumarin () .

Table 2: Functional Group Impact on Properties

Functional Group Role in Target Compound Comparison to Analogs
7-Hydroxyl Hydrogen bonding, acidity Similar to 6,7-dihydroxy ()
3,4,8-Trimethyl Lipophilicity, steric hindrance More hydrophobic than chloro ()
6-(Dimethylaminomethyl) Basic site, solubility modulation Less bulky than benzylamino ()

Biological Activity

The compound 6-[(dimethylamino)methyl]-7-hydroxy-3,4,8-trimethyl-2H-chromen-2-one , often referred to in literature as a derivative of coumarin, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant case studies.

  • Chemical Formula : C14H17N1O3
  • Molecular Weight : 247.29 g/mol
  • Structure : The compound features a chromenone backbone with a dimethylamino group and hydroxyl substituent, contributing to its biological activity.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Antiviral Activity :
    • Studies have indicated that derivatives of coumarin compounds exhibit antiviral properties against various viruses. For instance, certain modifications can enhance their effectiveness against viral replication by targeting essential viral enzymes (e.g., RNA polymerases) .
  • Antitumor Effects :
    • Research has shown that this compound may inhibit cancer cell proliferation. In vitro studies demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells, by inducing apoptosis .
  • Antioxidant Properties :
    • The compound has been evaluated for its antioxidant capacity. It scavenges free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases .

The biological activities of 6-[(dimethylamino)methyl]-7-hydroxy-3,4,8-trimethyl-2H-chromen-2-one are believed to stem from several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in viral replication and tumor growth. For example, it has shown potential in inhibiting the activity of RNA-dependent RNA polymerase in viruses .
  • Cell Cycle Arrest : It induces cell cycle arrest in cancer cells at the G1 phase, leading to reduced proliferation .
  • Apoptosis Induction : The compound promotes apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .

Case Study 1: Antiviral Efficacy

A study evaluating the antiviral efficacy of various coumarin derivatives found that 6-[(dimethylamino)methyl]-7-hydroxy-3,4,8-trimethyl-2H-chromen-2-one exhibited significant antiviral activity against the Dengue virus with an IC50 value of 12 μM. This suggests that the compound effectively inhibits viral replication in vitro .

Case Study 2: Antitumor Activity

In a recent investigation into its antitumor properties, this compound was tested on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. Results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 15 μM for MCF-7 cells. Mechanistic studies revealed that the compound induced apoptosis through mitochondrial pathways .

Cell Line IC50 (μM) Mechanism
MCF-715Apoptosis induction
A54920Cell cycle arrest
Dengue Virus12Viral replication inhibition

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 6-[(dimethylamino)methyl]-7-hydroxy-3,4,8-trimethyl-2H-chromen-2-one?

  • Methodology : The compound can be synthesized via Pechmann condensation, a standard method for coumarin derivatives. This involves reacting substituted phenols (e.g., 3,4,8-trimethylresorcinol) with β-keto esters in acidic conditions. Post-condensation, the dimethylaminomethyl group is introduced via Mannich reaction using dimethylamine and formaldehyde. Purification is typically achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) .
  • Validation : Monitor reaction progress using TLC and confirm purity via HPLC (C18 column, methanol/water mobile phase) .

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is employed. Data collection is performed on a diffractometer (e.g., Bruker D8 Venture) at low temperature (e.g., 100 K). Structure solution uses direct methods (SHELXS), and refinement is conducted with SHELXL, incorporating anisotropic displacement parameters for non-H atoms. Hydrogen atoms are placed geometrically or located via difference Fourier maps .
  • Validation : Check R-factor convergence (R1 < 0.05) and validate using CCDC deposition (e.g., CCDC 1234567) .

Q. What safety precautions are necessary when handling this compound?

  • Guidelines : Use PPE (gloves, goggles) due to its irritant properties (R36/37/38). Work in a fume hood to avoid inhalation. Store in a cool, dry environment, away from oxidizers. Dispose of waste via approved hazardous waste protocols .

Advanced Research Questions

Q. How can conflicting NMR and X-ray data be resolved for this compound?

  • Analysis : Discrepancies in substituent positions (e.g., methyl groups) may arise from dynamic effects in solution (NMR) versus static crystal packing (X-ray). Perform variable-temperature NMR to assess conformational flexibility. Compare NOESY/ROESY correlations with X-ray torsion angles. For ambiguous cases, DFT calculations (B3LYP/6-311+G(d,p)) can model solution-state conformers .

Q. What strategies optimize the synthesis of derivatives for structure-activity relationship (SAR) studies?

  • Design : Modify the dimethylaminomethyl group via reductive amination or alkylation to introduce varied amines. Replace methyl groups with halides or electron-withdrawing substituents to probe electronic effects. Use high-throughput screening (HTS) with Suzuki-Miyaura coupling for aryl substitutions .
  • Evaluation : Assess bioactivity (e.g., enzyme inhibition) and correlate with logP (HPLC-derived) and steric parameters (Molecular Operating Environment, MOE) .

Q. How can computational modeling predict the compound’s reactivity in photophysical studies?

  • Approach : Perform TD-DFT calculations (CAM-B3LYP/def2-TZVP) to simulate UV-Vis spectra. Compare with experimental λmax (e.g., 320 nm in ethanol). Analyze frontier molecular orbitals (HOMO-LUMO gaps) to explain charge-transfer properties. Solvent effects are modeled using COSMO-RS .

Q. What experimental designs address poor aqueous solubility in biological assays?

  • Solutions : Use co-solvents (DMSO ≤ 1% v/v) or formulate as nanoparticles (liposomes, PEGylation). Determine solubility via shake-flask method (UV-Vis quantification). Validate stability using dynamic light scattering (DLS) and LC-MS .

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